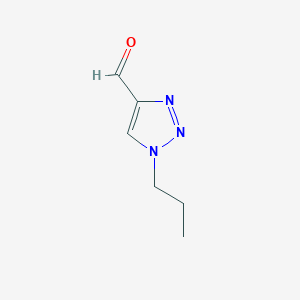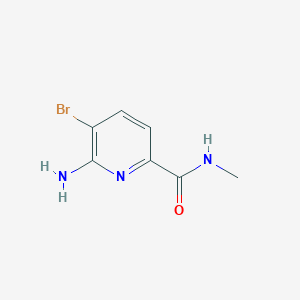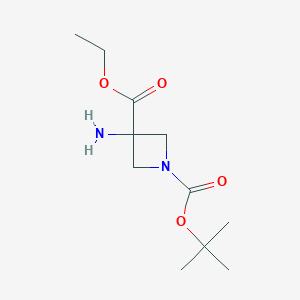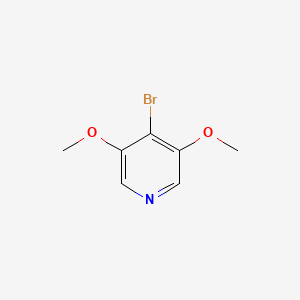
1-propyl-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C6H9N3O . It is used in the field of protein engineering for the site-specific modification of peptides and proteins .
Synthesis Analysis
The synthesis of this compound involves a one-step process. The N-terminal specific labeling of bioactive peptides and proteins with the 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives proceeds under mild reaction conditions . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a propyl group and a carbaldehyde group .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in protein modification. A functional molecule modified with a primary amine moiety can be directly converted to a TA4C derivative through a Dimroth rearrangement reaction with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.16 . It is a liquid at room temperature .
Scientific Research Applications
Antibacterial Activity
- Green Synthesis and Antibacterial Evaluation : A study synthesized a new series of compounds, including 1-aryl-1H-[1,2,3]triazole-4-yl derivatives, and evaluated their antibacterial activity against gram-positive and gram-negative bacterial strains. Some synthesized compounds exhibited significant activity (Goud et al., 2016).
Chemical Synthesis and Molecular Analysis
- 1,3-dipolar Cycloaddition Studies : Research involving the reaction of trimethylsilyl azide with various propynals, including 1H-1,2,3-triazole-5-carbaldehydes, has been conducted. The study explored the effect of temperature and polarity on the ability of these compounds to undergo dimerization, using IR and NMR spectroscopy for analysis (Demina et al., 2004).
Molecular Rearrangements and Synthesis Applications
- Molecular Rearrangements of Triazoles : A study focused on the interconvertibility of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, revealing insights into equilibrium positions based on electronic properties and potential applications in synthesis (L'abbé et al., 1990).
Antimicrobial and Antioxidant Properties
- Synthesis of Pyrazole Derivatives : A study synthesized new 1,2,3-triazolyl pyrazole derivatives and screened them for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Biomedical Applications
- Fluorescence Probe for Homocysteine Detection : A new fluorescence probe was developed, showing high selectivity and sensitivity towards homocysteine, a biomarker in various physiological conditions. The probe's potential for use in biological systems was highlighted, demonstrating the versatility of triazole derivatives in biomedical research (Chu et al., 2019).
Mechanism of Action
Target of Action
1,2,3-triazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety information for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde includes several hazard statements: H227, H315, H319, H335. Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
The future directions for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde are likely to involve further exploration of its use in protein modification. Site-specific modification of peptides and proteins is required for the development of pharmaceutical conjugates, bioimaging and medical diagnostics reagents, and protein-based materials .
properties
IUPAC Name |
1-propyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPXKJNPYRZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1495240-18-0 | |
| Record name | 1-propyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)







![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)



